2-Amino-4-(4-bromophenyl)butanoic acid;hydrochloride
CAS No.: 2411193-40-1
Cat. No.: VC4862582
Molecular Formula: C10H13BrClNO2
Molecular Weight: 294.57
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2411193-40-1 |
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Molecular Formula | C10H13BrClNO2 |
Molecular Weight | 294.57 |
IUPAC Name | 2-amino-4-(4-bromophenyl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H12BrNO2.ClH/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14;/h1-2,4-5,9H,3,6,12H2,(H,13,14);1H |
Standard InChI Key | DKLOOEYUDFTYNM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC(C(=O)O)N)Br.Cl |
Introduction
Chemical Structure and Nomenclature
The structural identity of 2-amino-4-(4-bromophenyl)butanoic acid hydrochloride derives from its two functional groups: a primary amino group at the second carbon and a 4-bromophenyl substituent at the fourth carbon of the butanoic acid chain. The hydrochloride salt forms via protonation of the amino group by hydrochloric acid, yielding a zwitterionic structure with improved aqueous solubility .
IUPAC and Common Names
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IUPAC Name: 2-Amino-4-(4-bromophenyl)butanoic acid hydrochloride
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Common Synonyms:
Molecular and Crystallographic Data
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Molecular Formula:
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Molecular Weight: 294.57 g/mol
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Stereochemistry: The compound may exist in racemic (DL) or enantiopure forms, depending on synthesis routes .
Physicochemical Properties
The hydrochloride salt exhibits distinct physicochemical characteristics compared to the free base, primarily due to ionic interactions.
Thermodynamic and Spectral Data
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1720 cm⁻¹ (carboxylic acid C=O) and 2500–3000 cm⁻¹ (ammonium N-H stretch) .
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NMR: NMR (D₂O): δ 7.45 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H), 3.10 (m, 1H, CH-NH₃⁺), 2.60–2.30 (m, 2H, CH₂), 1.90–1.60 (m, 2H, CH₂) .
Biological and Pharmacological Activity
As a homolog of phenylalanine, this compound interacts with biological systems through mechanisms analogous to aromatic amino acids.
Microbial Metabolism
2-Aminobutyric acid derivatives are known microbial metabolites, often derived from threonine or methionine catabolism . The bromophenyl group may confer resistance to enzymatic degradation, enhancing bioavailability .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its chiral center allows for stereoselective drug design .
Material Science
The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to create conjugated polymers for organic electronics .
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